molecular formula C12H15N3O B11806301 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine

Cat. No.: B11806301
M. Wt: 217.27 g/mol
InChI Key: HUBLYOMFVGUXJJ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperidine in the presence of a dehydrating agent to form the benzoxazole ring, followed by further functionalization to introduce the piperidine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes. By binding to these targets, the compound can modulate signaling pathways and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is unique due to its specific combination of the benzoxazole and piperidine moieties, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-piperidin-1-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H15N3O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2

InChI Key

HUBLYOMFVGUXJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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